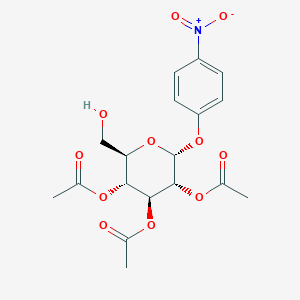
4-Nitrophenyl-2,3,4-tri-O-acetyl-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside is a chemical compound with the molecular formula C18H21NO11 and a molecular weight of 427.36 g/mol . It is primarily used in proteomics research applications and serves as a substrate for glycosidases . This compound is known for its solubility in chloroform, dichloromethane, and ethyl acetate, and it has a melting point of 73-75°C .
Preparation Methods
The synthesis of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside typically involves the acetylation of 4-nitrophenyl-α-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of the glucopyranoside ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to remove the acetyl groups, yielding 4-nitrophenyl-α-D-glucopyranoside.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside involves its role as a substrate for glycosidases. Upon enzymatic cleavage, the compound is converted to a yellow-colored product, which can be quantitatively measured . This property makes it valuable in enzymatic assays and research studies focused on glycosidase activity and inhibition .
Comparison with Similar Compounds
4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester: Used in pharmaceutical research and drug development.
4-Nitrophenyl-α-D-glucopyranoside: Serves as a substrate for glycosidases and is used in enzymatic assays.
The uniqueness of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside lies in its specific acetylation pattern, which makes it a valuable tool for studying glycosidase activity and inhibition .
Properties
Molecular Formula |
C18H21NO11 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 |
InChI Key |
XIQABBCQOWAXRN-SFFUCWETSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])CO |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















